molecular formula C23H31FO5 B14749768 9-Fluoro-17-hydroxy-3,20-dioxopregn-4-en-21-yl acetate CAS No. 2820-92-0

9-Fluoro-17-hydroxy-3,20-dioxopregn-4-en-21-yl acetate

Cat. No.: B14749768
CAS No.: 2820-92-0
M. Wt: 406.5 g/mol
InChI Key: LKOGXABWPMYTKE-WBZLUPOGSA-N
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Description

9-Fluoro-17-hydroxy-3,20-dioxopregn-4-en-21-yl acetate is a synthetic steroid ester. It is a derivative of pregnane, characterized by the presence of a fluoro group at position 9, hydroxy groups at positions 11 and 17, and oxo groups at positions 3 and 20 . This compound is known for its significant biological activity and is used in various scientific and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Fluoro-17-hydroxy-3,20-dioxopregn-4-en-21-yl acetate typically involves the fluorination of a suitable steroid precursor, followed by acetylation. One common method includes the reaction of a steroidal ketone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluoro group at position 9.

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis starting from readily available steroidal precursors. The process includes selective fluorination, hydroxylation, and acetylation under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

9-Fluoro-17-hydroxy-3,20-dioxopregn-4-en-21-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various fluorinated steroids with modified functional groups, which can be further utilized in pharmaceutical synthesis .

Scientific Research Applications

9-Fluoro-17-hydroxy-3,20-dioxopregn-4-en-21-yl acetate is widely used in scientific research due to its potent biological activity. Its applications include:

Mechanism of Action

The mechanism of action of 9-Fluoro-17-hydroxy-3,20-dioxopregn-4-en-21-yl acetate involves binding to specific steroid receptors in the body. This binding leads to the modulation of gene expression and subsequent alteration of cellular functions. The compound primarily targets glucocorticoid receptors, influencing anti-inflammatory and immunosuppressive pathways .

Comparison with Similar Compounds

Similar Compounds

    Dexamethasone acetate: Another fluorinated steroid with similar anti-inflammatory properties.

    Hydrocortisone acetate: A less potent steroid used for its anti-inflammatory effects.

    Fludrocortisone acetate: Known for its mineralocorticoid activity

Uniqueness

9-Fluoro-17-hydroxy-3,20-dioxopregn-4-en-21-yl acetate is unique due to its specific fluorination at position 9, which enhances its biological activity and receptor binding affinity compared to other similar compounds .

Properties

CAS No.

2820-92-0

Molecular Formula

C23H31FO5

Molecular Weight

406.5 g/mol

IUPAC Name

[2-[(8S,9R,10S,13S,14S,17R)-9-fluoro-17-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C23H31FO5/c1-14(25)29-13-19(27)23(28)9-7-17-18-5-4-15-12-16(26)6-8-20(15,2)22(18,24)11-10-21(17,23)3/h12,17-18,28H,4-11,13H2,1-3H3/t17-,18-,20-,21-,22+,23-/m0/s1

InChI Key

LKOGXABWPMYTKE-WBZLUPOGSA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)C)O

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CCC3(C2CCC4=CC(=O)CCC43C)F)C)O

Origin of Product

United States

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